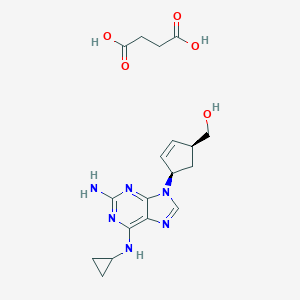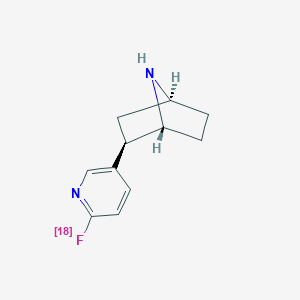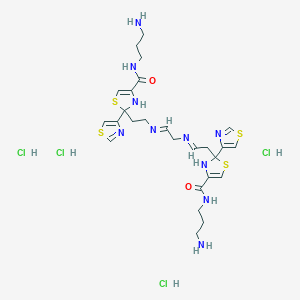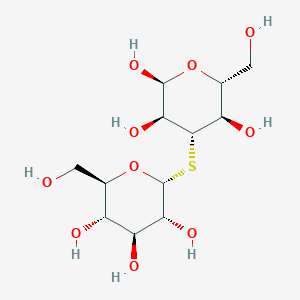
Abacavir succinate
Vue d'ensemble
Description
Le succinate d'abacavir est un composé utilisé dans le traitement du VIH/SIDA. C'est un inhibiteur nucléosidique de la transcriptase inverse (INTI) qui agit en bloquant l'enzyme transcriptase inverse, essentielle à la réplication du virus VIH . Le succinate d'abacavir est souvent utilisé en association avec d'autres médicaments antirétroviraux pour améliorer son efficacité .
Applications De Recherche Scientifique
Abacavir succinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a key component of antiretroviral therapy for HIV/AIDS . Its efficacy and safety profile have been extensively studied, making it a valuable tool in the fight against HIV.
In chemistry, this compound serves as a model compound for studying nucleoside analogs and their interactions with enzymes . Its unique structure and reactivity provide insights into the design and development of new antiviral agents.
In industry, the production of this compound using biocatalytic methods represents a significant advancement in sustainable pharmaceutical manufacturing . These methods reduce the environmental impact of drug production and improve the overall efficiency of the process.
Mécanisme D'action
Target of Action
Abacavir succinate is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is crucial for the replication of the HIV virus.
Mode of Action
Abacavir is converted within the body to its active form, carbovir triphosphate . This active metabolite competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . By doing so, it inhibits the HIV reverse transcriptase enzyme competitively and acts as a chain terminator of DNA synthesis . This results in the prevention of viral replication.
Biochemical Pathways
Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive metabolites. Less than 2% of abacavir metabolism involves minor pathways, such as transformation into carbovir, followed by phosphorylation of carbovir into carbovir 50-monophosphate by inosine phosphotransferase .
Pharmacokinetics
Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg . Binding to plasma proteins is about 50% and is independent of the plasma abacavir concentration . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine .
Result of Action
The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . This metabolite has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Action Environment
Therapeutic drug monitoring has been infrequently employed for abacavir as it is the intracellular concentrations of carbovir triphosphate which would be most likely to be associated with drug effect and these are difficult and costly to measure on a routine basis .
Analyse Biochimique
Biochemical Properties
Intracellularly, abacavir succinate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The drug prevents human immunodeficiency virus (HIV) from multiplying in the body .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, carbovir triphosphate . This metabolite competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . It also acts as a chain terminator of DNA synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate .
Transport and Distribution
This compound is distributed to extravascular spaces . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'abacavir implique plusieurs étapes, à partir d'une di-haloaminopyrimidine appropriée. L'intermédiaire clé est obtenu en faisant réagir cette matière de départ avec un aminoalcool, suivie d'une cyclisation et d'un déplacement d'un atome de chlore par la cyclopropylamine . Ce processus nécessite un contrôle minutieux des conditions de réaction, notamment la température et le pH, pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle : La production industrielle du succinate d'abacavir utilise souvent des méthodes biocatalytiques en raison de leur nature douce, sélective et respectueuse de l'environnement . Ces méthodes utilisent des enzymes pour catalyser des réactions spécifiques, réduisant ainsi le besoin de produits chimiques agressifs et de conditions extrêmes. Cette approche améliore non seulement la durabilité du processus de production, mais également l'efficacité globale.
Analyse Des Réactions Chimiques
Types de réactions : Le succinate d'abacavir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles à son métabolisme et à son activation dans l'organisme.
Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions impliquant le succinate d'abacavir comprennent l'uridine diphosphate glucuronosyltransférase et l'alcool déshydrogénase . Ces enzymes facilitent la conversion de l'abacavir en ses métabolites actifs, qui sont cruciaux pour son activité antivirale.
Principaux produits formés : Les principaux produits formés à partir des réactions du succinate d'abacavir comprennent les métabolites inactifs glucuronide et carboxylate . Ces métabolites sont excrétés par l'organisme, principalement par l'urine et les fèces.
Applications de la recherche scientifique
Le succinate d'abacavir a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé comme composant clé du traitement antirétroviral du VIH/SIDA . Son efficacité et son profil d'innocuité ont été largement étudiés, ce qui en fait un outil précieux dans la lutte contre le VIH.
En chimie, le succinate d'abacavir sert de composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes . Sa structure et sa réactivité uniques fournissent des informations sur la conception et le développement de nouveaux agents antiviraux.
En industrie, la production de succinate d'abacavir utilisant des méthodes biocatalytiques représente une avancée significative dans la fabrication pharmaceutique durable . Ces méthodes réduisent l'impact environnemental de la production de médicaments et améliorent l'efficacité globale du processus.
Mécanisme d'action
Le succinate d'abacavir exerce ses effets en inhibant l'activité de l'enzyme transcriptase inverse du VIH-1 . À l'intérieur des cellules, il est converti en carbovir triphosphate, un analogue de la désoxyguanosine-5'-triphosphate (dGTP) . Le carbovir triphosphate entre en compétition avec le substrat naturel dGTP et est incorporé dans l'ADN viral, conduisant à la terminaison de la synthèse de l'ADN et à l'inhibition de la réplication virale .
Comparaison Avec Des Composés Similaires
Le succinate d'abacavir est unique parmi les inhibiteurs nucléosidiques de la transcriptase inverse en raison de sa structure et de son mécanisme d'action spécifiques . Des composés similaires comprennent l'emtricitabine, le ténofovir alafénamide et la lamivudine . Bien que ces composés inhibent également la transcriptase inverse, ils diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs profils d'effets secondaires . Le succinate d'abacavir est particulièrement reconnu pour son efficacité dans les traitements combinés et son rôle dans la réduction de la charge virale chez les personnes infectées par le VIH .
Conclusion
Le succinate d'abacavir est un composé vital dans le traitement du VIH/SIDA, avec un mécanisme d'action bien établi et un large éventail d'applications de recherche scientifique. Ses propriétés uniques et son efficacité dans les traitements combinés en font un outil précieux dans la lutte continue contre le VIH.
Propriétés
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONDNCXQPMXQT-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136470-78-5 (parent) | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168146-84-7 | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABACAVIR SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)



